molecular formula C18H17Cl3N6O2 B11703692 N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide

N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide

Cat. No.: B11703692
M. Wt: 455.7 g/mol
InChI Key: LMRBCYJZHSNLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide is a complex organic compound with the molecular formula C18H17Cl3N6O2 and a molecular weight of 455.734 g/mol This compound is notable for its unique structure, which includes a purine base linked to a benzamide moiety through a trichloroethyl group

Preparation Methods

The synthesis of N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide involves multiple steps. The general synthetic route includes the following steps:

Chemical Reactions Analysis

N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an antiviral or anticancer agent.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H17Cl3N6O2

Molecular Weight

455.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]benzamide

InChI

InChI=1S/C18H17Cl3N6O2/c19-18(20,21)17(25-16(28)12-4-2-1-3-5-12)27-11-24-13-14(22-10-23-15(13)27)26-6-8-29-9-7-26/h1-5,10-11,17H,6-9H2,(H,25,28)

InChI Key

LMRBCYJZHSNLLE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.